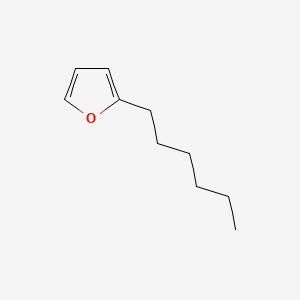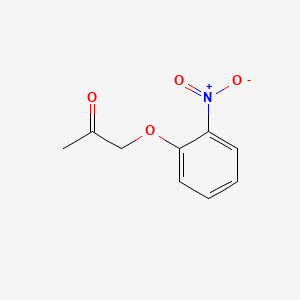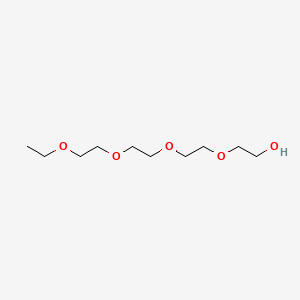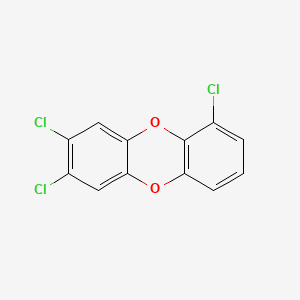
1,7,8-三氯二苯并-对-二恶英
描述
1,7,8-Trichlorodibenzo-p-dioxin is a chlorinated dibenzo-p-dioxin, a class of compounds known for their persistence in the environment and potential toxicity. These compounds are structurally similar to dioxins and are often referred to as persistent organic pollutants (POPs) due to their long-lasting nature and ability to bioaccumulate in the food chain.
科学研究应用
1,7,8-Trichlorodibenzo-p-dioxin has several scientific research applications across different fields:
Chemistry: It is used as a standard compound in the study of dioxin chemistry and environmental fate.
Biology: Researchers use it to investigate the toxicological effects of dioxins on biological systems.
Medicine: It serves as a model compound to study the mechanisms of dioxin-induced diseases and potential therapeutic interventions.
Industry: It is used in the development of environmental monitoring techniques and pollution control strategies.
作用机制
Target of Action
The primary target of 1,7,8-Trichlorodibenzo-p-dioxin is the aryl hydrocarbon receptor (AhR) . This receptor is a transcription factor present in all cells and plays a crucial role in the regulation of eukaryotic gene expression . It affects cellular proliferation and differentiation in target tissues .
Pharmacokinetics
It is known that the compound is a persistent organic pollutant .
Result of Action
The result of 1,7,8-Trichlorodibenzo-p-dioxin’s action is a change in gene expression . This may result from the direct interaction of the Ah receptor and its heterodimer-forming partner, the aryl hydrocarbon receptor nuclear translocator, with gene regulatory elements or the initiation of a phosphorylation/dephosphorylation cascade that subsequently activates other transcription factors .
Action Environment
1,7,8-Trichlorodibenzo-p-dioxin is a persistent organic pollutant, meaning it can remain in the environment for a long time . It is formed as a by-product from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires . These environmental factors can influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
1,7,8-Trichlorodibenzo-p-dioxin activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
1,7,8-Trichlorodibenzo-p-dioxin has been found to interact with the estrogen receptor . This interaction plays a role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Molecular Mechanism
The molecular mechanism of 1,7,8-Trichlorodibenzo-p-dioxin involves its role as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates .
准备方法
Synthetic Routes and Reaction Conditions: 1,7,8-Trichlorodibenzo-p-dioxin can be synthesized through various chemical reactions involving the chlorination of dibenzo-p-dioxin precursors. The synthesis typically involves the use of chlorine gas or other chlorinating agents under controlled conditions to ensure the selective addition of chlorine atoms to the dibenzo-p-dioxin structure.
Industrial Production Methods: Industrial production of 1,7,8-Trichlorodibenzo-p-dioxin often involves large-scale chemical processes that require stringent safety measures due to the toxic nature of the compound. The production is usually carried out in specialized facilities equipped with advanced control systems to manage the release of harmful by-products and ensure worker safety.
化学反应分析
Types of Reactions: 1,7,8-Trichlorodibenzo-p-dioxin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 1,7,8-Trichlorodibenzo-p-dioxin.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed to reduce the compound.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 1,7,8-Trichlorodibenzo-p-dioxin, depending on the specific reagents and conditions used.
相似化合物的比较
1,7,8-Trichlorodibenzo-p-dioxin is compared with other similar compounds, such as 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD), and 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HxCDD). These compounds share structural similarities but differ in the number and position of chlorine atoms, leading to variations in their toxicity and environmental behavior.
List of Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)
1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD)
1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HxCDD)
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD)
1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD)
This comprehensive overview provides a detailed understanding of 1,7,8-Trichlorodibenzo-p-dioxin, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1,7,8-trichlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O2/c13-6-2-1-3-9-12(6)17-11-5-8(15)7(14)4-10(11)16-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPWNYXJJDQHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=CC(=C(C=C3O2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002600 | |
| Record name | 1,7,8-Trichlorooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82306-65-8 | |
| Record name | 1,7,8-Trichlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082306658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7,8-Trichlorooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7,8-TRICHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64N10FV9M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


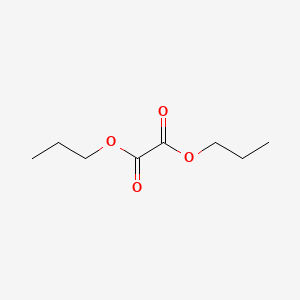
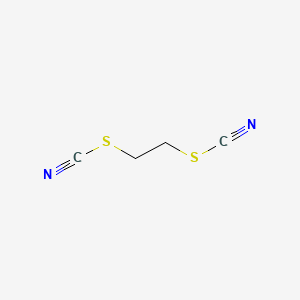


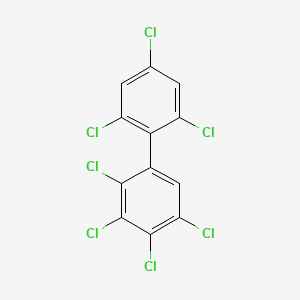
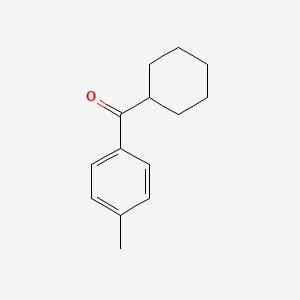
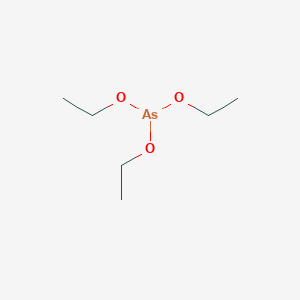

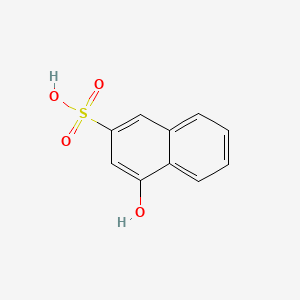
![Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1596439.png)
